molecular formula C20H14Cl2N4O4 B14921955 2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione

2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14921955
M. Wt: 445.3 g/mol
InChI Key: NAWMDEQZPGQPHO-UHFFFAOYSA-N
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Description

2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a combination of aromatic rings, nitro groups, and pyrazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2,4-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring using 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the isoindole ring: This can be accomplished through a cyclization reaction involving a suitable dione precursor and a nitro-substituted aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Acidic or basic conditions, depending on the specific reaction.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Cyclization: Formation of more complex polycyclic structures.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A simpler compound with antiseptic properties.

Properties

Molecular Formula

C20H14Cl2N4O4

Molecular Weight

445.3 g/mol

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C20H14Cl2N4O4/c1-10-18(11(2)24(23-10)9-12-6-7-13(21)8-15(12)22)25-19(27)14-4-3-5-16(26(29)30)17(14)20(25)28/h3-8H,9H2,1-2H3

InChI Key

NAWMDEQZPGQPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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